![molecular formula C11H14ClN3O2 B3038613 4-Chloro-2-nitro-5-piperidinoaniline CAS No. 87200-61-1](/img/structure/B3038613.png)
4-Chloro-2-nitro-5-piperidinoaniline
Overview
Description
4-Chloro-2-nitro-5-piperidinoaniline is a chemical compound with the molecular formula C11H14ClN3O2 . It is used in chemical synthesis studies .
Synthesis Analysis
The synthesis of 4-Chloro-2-nitro-5-piperidinoaniline involves several steps. One method involves the acetylation of 2-nitroaniline followed by chlorination . Another method involves the preparation of nitropyridine derivatives .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitro-5-piperidinoaniline is characterized by a non-centrosymmetric space group organic nonlinear optical single crystal . The molecule has a monoclinic structure with a Pc space group .Chemical Reactions Analysis
The 4-Chloro-2-nitro-5-piperidinoaniline molecule contains both intra- and intermolecular strong hydrogen bonding interactions . In the molecule, the amine group’s one hydrogen is attached to the nearer ortho position nitro group oxygen atom, forming an N–H…O intramolecular hydrogen bonding interaction .Physical And Chemical Properties Analysis
4-Chloro-2-nitro-5-piperidinoaniline has a molecular weight of 255.7 . It is thermally stable up to 115 °C . The mechanical work hardness coefficient is 2.98, confirming the grown crystal is a soft material .Scientific Research Applications
Nonlinear Optical (NLO) Single Crystals
Overview: 4Cl2NA has been studied for its potential as a nonlinear optical (NLO) material. NLO materials play a crucial role in optoelectronics, photonics, and laser technology. Organic single crystals like 4Cl2NA offer advantages such as low cost, ease of fabrication, and remarkable optical properties.
Characterization:Materials Science
Polymer Blends and Composites:Safety and Hazards
This chemical is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Future Directions
Mechanism of Action
Mode of Action
Nitro compounds generally undergo a reduction process in the body, converting the nitro group to an amine group . This conversion can alter the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Nitro compounds are known to interfere with various biochemical pathways, particularly those involving enzymes that catalyze reduction reactions .
Pharmacokinetics
They are metabolized primarily through reduction reactions, and the metabolites are typically excreted in the urine .
Result of Action
The conversion of the nitro group to an amine group can significantly alter the compound’s properties and its interactions with cellular targets .
properties
IUPAC Name |
4-chloro-2-nitro-5-piperidin-1-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c12-8-6-11(15(16)17)9(13)7-10(8)14-4-2-1-3-5-14/h6-7H,1-5,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFZQTVQDNPYAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251510 | |
Record name | 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitro-5-piperidinoaniline | |
CAS RN |
87200-61-1 | |
Record name | 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87200-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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